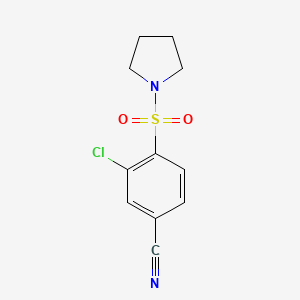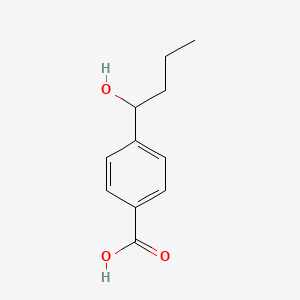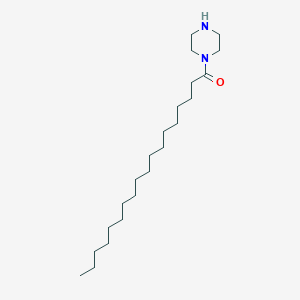![molecular formula C15H19NO4 B8526035 Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate
描述
Methyl-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of advanced materials with unique properties
作用机制
The mechanism of action of Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules .
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
Methyl benzoate: Another ester with similar reactivity but different structural properties.
BTZ-043: A compound with a similar spirocyclic structure used in tuberculosis treatment
Uniqueness
Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
methyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C15H19NO4/c1-18-14(17)12-3-2-4-13(11-12)16-7-5-15(6-8-16)19-9-10-20-15/h2-4,11H,5-10H2,1H3 |
InChI 键 |
NVWONZVCWUUTQN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)N2CCC3(CC2)OCCO3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8525954.png)
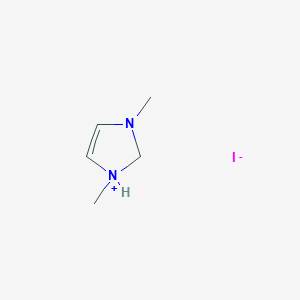
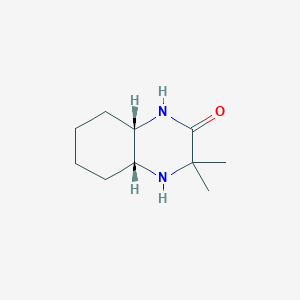
![4-Chloro-6-hydrazino-[1,3,5]triazin-2-ol](/img/structure/B8525978.png)

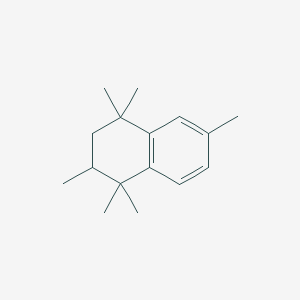
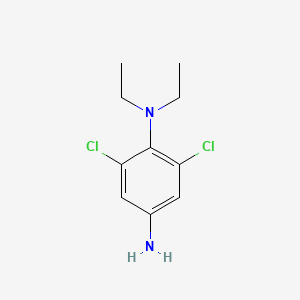
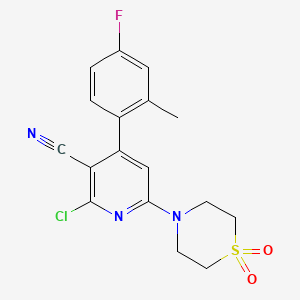
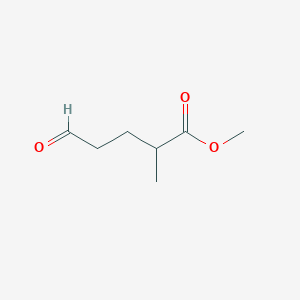
![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)
